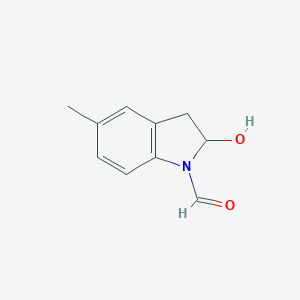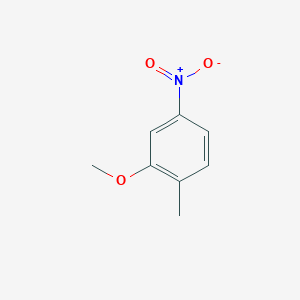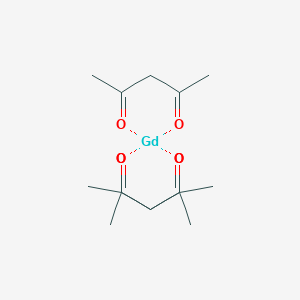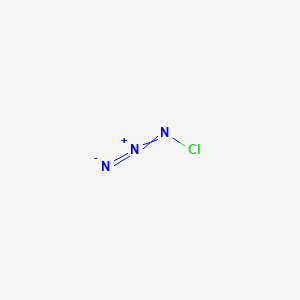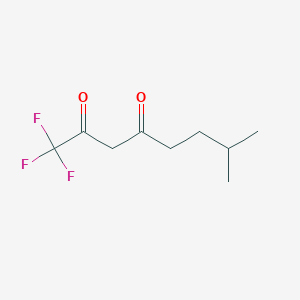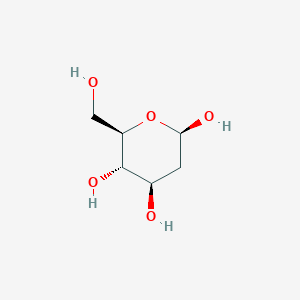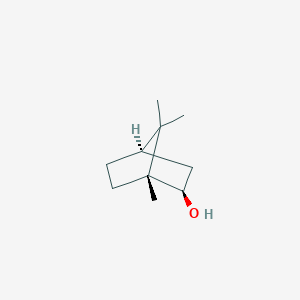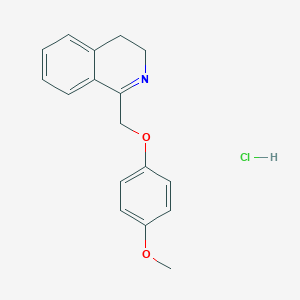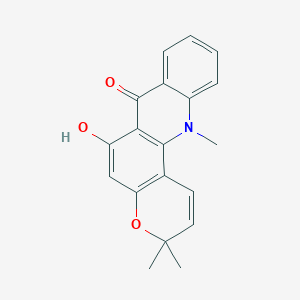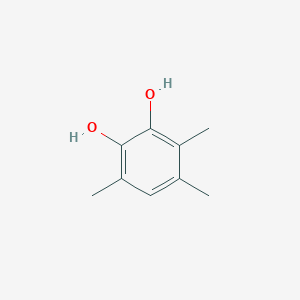
3,4,6-Trimethylbenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Trimethylbenzene-1,2-diol, also known as TMBD, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. TMBD is a natural product that is found in certain plants and has been shown to possess a wide range of biological and pharmacological activities.
Aplicaciones Científicas De Investigación
3,4,6-Trimethylbenzene-1,2-diol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 3,4,6-Trimethylbenzene-1,2-diol has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 3,4,6-Trimethylbenzene-1,2-diol has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, 3,4,6-Trimethylbenzene-1,2-diol has been shown to possess insecticidal and fungicidal properties, making it a potential candidate for the development of environmentally friendly pesticides. In industry, 3,4,6-Trimethylbenzene-1,2-diol has been used as a building block for the synthesis of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4,6-Trimethylbenzene-1,2-diol is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of oxidative stress. 3,4,6-Trimethylbenzene-1,2-diol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes. 3,4,6-Trimethylbenzene-1,2-diol has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
3,4,6-Trimethylbenzene-1,2-diol has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 3,4,6-Trimethylbenzene-1,2-diol has been found to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress. 3,4,6-Trimethylbenzene-1,2-diol has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 3,4,6-Trimethylbenzene-1,2-diol has been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4,6-Trimethylbenzene-1,2-diol in lab experiments include its natural origin, low toxicity, and wide range of biological activities. 3,4,6-Trimethylbenzene-1,2-diol is also relatively easy to synthesize and purify. However, the limitations of using 3,4,6-Trimethylbenzene-1,2-diol in lab experiments include its low solubility in water and some organic solvents, which may affect its bioavailability and activity. In addition, 3,4,6-Trimethylbenzene-1,2-diol may exhibit batch-to-batch variation due to its natural origin.
Direcciones Futuras
There are several future directions for the research on 3,4,6-Trimethylbenzene-1,2-diol. One direction is to further elucidate the mechanism of action of 3,4,6-Trimethylbenzene-1,2-diol and its interactions with various signaling pathways. Another direction is to explore the potential applications of 3,4,6-Trimethylbenzene-1,2-diol in the treatment of neurodegenerative diseases and other disorders. Additionally, the development of new synthetic methods and the optimization of microbial fermentation processes may lead to the production of 3,4,6-Trimethylbenzene-1,2-diol in a more cost-effective and sustainable manner.
Métodos De Síntesis
3,4,6-Trimethylbenzene-1,2-diol can be synthesized using various methods, including chemical synthesis and microbial fermentation. The chemical synthesis of 3,4,6-Trimethylbenzene-1,2-diol involves the reaction of 3,4,6-trimethylbenzoic acid with sodium hydroxide in the presence of a suitable solvent. On the other hand, the microbial fermentation of 3,4,6-Trimethylbenzene-1,2-diol involves the use of microorganisms such as Pseudomonas putida and Pseudomonas mendocina, which can convert 3,4,6-trimethylbenzaldehyde to 3,4,6-Trimethylbenzene-1,2-diol.
Propiedades
Número CAS |
13757-17-0 |
|---|---|
Nombre del producto |
3,4,6-Trimethylbenzene-1,2-diol |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3,4,6-trimethylbenzene-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-5-4-6(2)8(10)9(11)7(5)3/h4,10-11H,1-3H3 |
Clave InChI |
NZEZVJPYSAXNTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)O)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




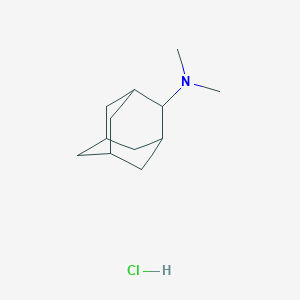
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)
